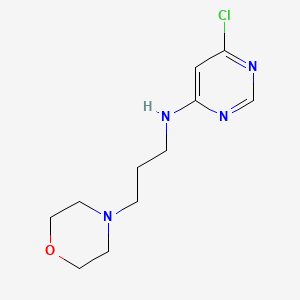
6-cloro-N-(3-morfolinopropil)pirimidin-4-amina
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is characterized by a pyrimidine ring substituted with a chlorine atom and a morpholinopropyl group. Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine include a predicted boiling point of 350.3±32.0 °C . More detailed properties such as melting point, density, and solubility would require additional data or experimental determination.Aplicaciones Científicas De Investigación
Química Agrícola: Propiedades Fungicidas
6-cloro-N-(3-morfolinopropil)pirimidin-4-amina: se ha estudiado por su potencial como fungicida en la química agrícola. Los derivados de este compuesto han mostrado resultados prometedores en el control de enfermedades de las plantas causadas por patógenos fúngicos . El modo de acción del compuesto difiere de los fungicidas tradicionales, lo que lo convierte en un valioso candidato para gestionar la resistencia a los plaguicidas en los cultivos.
Química Medicinal: Desarrollo de Fármacos
En la química medicinal, este compuesto sirve como bloque de construcción para la síntesis de diversos fármacos. Su estructura única permite la creación de moléculas con posibles efectos terapéuticos. Los investigadores están explorando su uso en el desarrollo de tratamientos para enfermedades donde los derivados de pirimidina son relevantes .
Ciencia de Materiales: Síntesis de Nuevos Materiales
El marco molecular del compuesto se está utilizando en la ciencia de materiales para sintetizar nuevos materiales con propiedades deseables. Su versatilidad en las reacciones químicas lo convierte en un activo valioso para crear materiales innovadores con funciones específicas .
Bioquímica: Inhibición Enzimática
This compound: está siendo investigado por su capacidad para inhibir ciertas enzimas que son cruciales en las vías biológicas. Esta aplicación es particularmente relevante en el estudio de enfermedades donde la inhibición enzimática puede conducir a beneficios terapéuticos .
Síntesis Química: Bloque de Construcción para Moléculas Complejas
Debido a sus sitios reactivos, este compuesto se utiliza con frecuencia como intermedio en la síntesis de moléculas más complejas. Su presencia en una vía sintética puede conducir a la formación de compuestos con una amplia gama de actividades biológicas .
Química Analítica: Estándar de Referencia
Este compuesto puede actuar como un estándar de referencia en la química analítica. Su estructura y propiedades bien definidas lo hacen adecuado para calibrar instrumentos y validar métodos analíticos, asegurando la precisión y la exactitud en el análisis químico .
Direcciones Futuras
The future directions for research on 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine and related compounds could involve further exploration of their potential applications, such as their use as fungicides . Additionally, the development of more efficient synthesis methods and the investigation of their mechanism of action could be valuable areas of study.
Análisis Bioquímico
Biochemical Properties
6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle . It also affects the expression of genes involved in apoptosis, leading to programmed cell death in some cases . Furthermore, 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine can modulate metabolic pathways, impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and receptors, altering their activity . This binding can lead to the inhibition or activation of these enzymes, depending on the context. Additionally, 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of various genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within the cell . For example, this compound can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism . Additionally, it can affect the activity of enzymes in the tricarboxylic acid (TCA) cycle, impacting energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The distribution of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine can influence its activity and efficacy, as it needs to reach its target sites to exert its effects .
Subcellular Localization
6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Propiedades
IUPAC Name |
6-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c12-10-8-11(15-9-14-10)13-2-1-3-16-4-6-17-7-5-16/h8-9H,1-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUYZWGUEVJFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


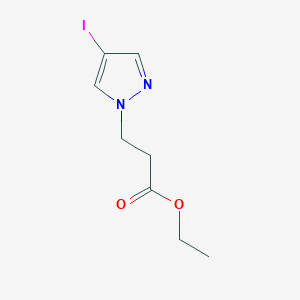
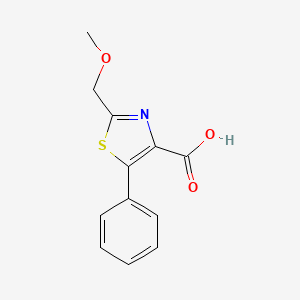
![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)
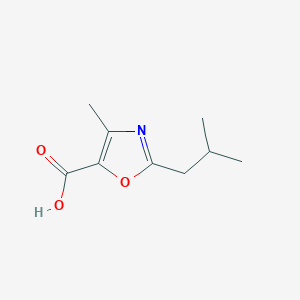


![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)
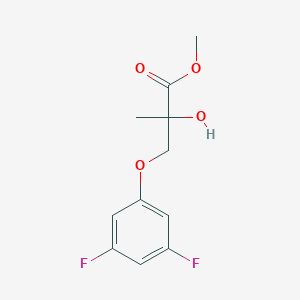
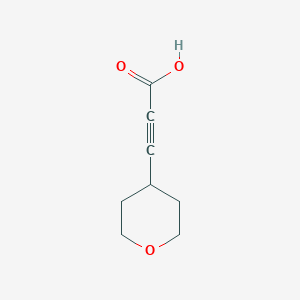
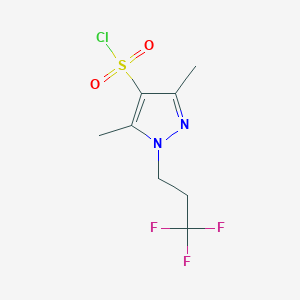
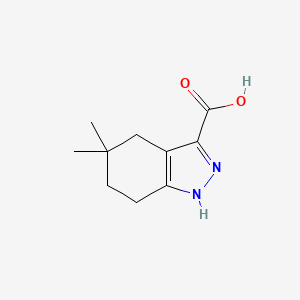
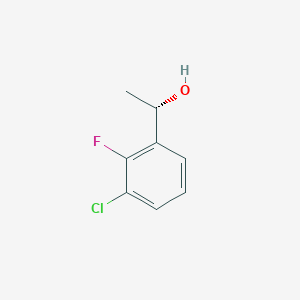
![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)
